Geranyl Acetate

Description

Monoterpenoid Ester Framework and Academic Significance

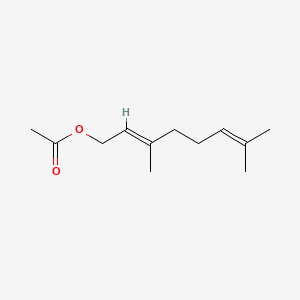

Geranyl acetate (B1210297) is classified as a monoterpenoid ester, a class of organic compounds derived from two isoprene (B109036) units. wikipedia.orgchemicalbook.comscentspiracy.comresearchgate.netebi.ac.ukresearchgate.net Its structure features an acetate group esterified to geraniol (B1671447), a common acyclic monoterpene alcohol. nih.govontosight.aiscentspiracy.comontosight.aiebi.ac.uk This molecular architecture underpins its diverse academic significance.

Academically, geranyl acetate is recognized as a plant metabolite, playing roles in various physiological processes within plant organisms. nih.govebi.ac.uk Its presence in numerous essential oils across a wide range of plant species highlights its natural abundance and importance in plant biochemistry. wikipedia.orgchemicalbook.comscentspiracy.comgyanflavoursexport.comolivetreepeople.com Beyond its role in natural product chemistry, this compound has garnered considerable scientific interest due to its potential biological activities. Research has explored its antimicrobial, antioxidant, anti-inflammatory, insecticidal, and neuroprotective properties. ontosight.aichemicalbook.comresearchgate.netmdpi.comontosight.ainih.goveminentscientists.com Furthermore, its distinct olfactory profile makes it a valuable compound in the fragrance and flavor industries, contributing to the scent of perfumes, cosmetics, and food products. elchemy.comchemicalbook.comscentspiracy.comresearchgate.netmdpi.comgyanflavoursexport.comsolubilityofthings.comjst.go.jp Its structural complexity and functional diversity also make it a subject of interest in organic synthesis and materials science research. ontosight.aisolubilityofthings.com

Table 1: Key Physical and Chemical Properties of this compound

Historical Trajectories in Chemical and Biological Investigations of this compound

The scientific journey of this compound began with its identification as a constituent of various essential oils. It is naturally found in a wide array of plant sources, including citronella, palmarosa, lemongrass, petit grain, neroli, geranium, coriander, carrot, and sassafras oils. wikipedia.orgchemicalbook.comscentspiracy.comgyanflavoursexport.comolivetreepeople.com Early methods for obtaining this compound involved the fractional distillation of these botanical extracts. wikipedia.orggyanflavoursexport.com

Chemically, this compound was first synthesized in 1869 by Tiemann and his colleagues through the acetylation of natural geraniol, marking an early endeavor in structure-odor relationship studies. scentspiracy.com The industrial production of this compound saw a significant rise following World War II, driven by the increased availability of inexpensive terpene feedstocks. scentspiracy.com This period solidified its status as a staple ingredient in fragrance compositions.

Concurrently, investigations into the biological roles and properties of this compound commenced. Early research focused on its presence in plants and potential implications in plant physiology and ecological interactions, such as attracting pollinators. solubilityofthings.com Over time, scientific inquiry expanded to explore its inherent biological activities, leading to studies on its antimicrobial, antifungal, and insecticidal effects, which continue to be areas of active research. ontosight.aichemicalbook.comresearchgate.netmdpi.comontosight.ainih.goveminentscientists.com

Compound Names Mentioned:

Geraniol

this compound

Acetic Acid

Isoprene

Citronella

Palmarosa

Lemongrass

Petit Grain

Neroli

Geranium

Coriander

Carrot

Sassafras

Linalool

Linalyl Acetate

Neryl Acetate

Citral

Cinnamaldehyde

α-Terpinyl Acetate

β-Pinene

γ-Terpinene

trans-2-Dodecenal

β-Ionone

Puromycin dihydrochloride (B599025)

Phorbol 12-myristate 13-acetate

Mycoplasma

Artemisia pallens

Artemisia annua

Thapsia minor

Melaleuca armillaris

1,8-cineol

Limonene

Hexahydrofarnesyl acetone (B3395972)

Davanone

Furosemide

Allopurinol

Indomethacin

Atropine

L-NAME

Strychnine

Strictosidine

Monoterpene indole (B1671886) alkaloids

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGQPQRQIQDZMP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020654 | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-87-3, 33843-18-4, 68311-13-7 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, geranyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033843184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERANYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W81YG7P9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Engineering Strategies for Geranyl Acetate Production

Elucidation of Natural Biosynthesis Pathways in Plant Systems

Geranyl acetate (B1210297) is a monoterpene ester that contributes to the characteristic floral and fruity aroma of many plants. Its biosynthesis in plant systems is a complex process involving multiple enzymatic steps and precursor pathways.

Precursor Pathways: Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways in Monoterpene Synthesis

The fundamental building blocks for all isoprenoids, including geranyl acetate, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors, which are localized in different cellular compartments. researchgate.netnih.gov

The Mevalonate (MVA) pathway , located in the cytoplasm, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net This is then converted to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. researchgate.net The MVA pathway is primarily responsible for the synthesis of sesquiterpenes, triterpenes, and sterols. researchgate.net

The Methylerythritol Phosphate (MEP) pathway operates in the plastids. researchgate.netepa.gov This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. nih.gov The MEP pathway is the primary source of precursors for monoterpenes, diterpenes, and carotenoids. researchgate.net While these pathways are spatially separate, there is evidence of cooperation and exchange of intermediates between them. researchgate.netnih.gov

Key Enzymatic Transformations: Geraniol (B1671447) Synthase (GES) and Alcohol Acetyltransferase (AAT) Activities

The biosynthesis of this compound from the universal C5 precursors involves two critical enzymatic steps:

First, Geraniol Synthase (GES) , a type of monoterpene synthase, catalyzes the conversion of geranyl diphosphate (GPP) into geraniol. uniprot.orgnih.gov GPP itself is formed from the condensation of IPP and DMAPP. GES specifically directs the hydrolysis of the diphosphate group from GPP to form the acyclic monoterpene alcohol, geraniol. uniprot.orgnih.gov For example, a geraniol synthase identified from Cinnamomum tenuipilum (CtGES) was shown to convert GPP into a single product, geraniol. researchgate.net

Second, Alcohol Acetyltransferase (AAT) is responsible for the esterification of geraniol. This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to geraniol, resulting in the formation of this compound. The co-expression of a geraniol synthase with an alcohol acyltransferase from Rosa hybrida has been utilized in engineered microbes to specifically produce this compound. researchgate.net

Regulatory Mechanisms Governing this compound Accumulation in Plant Tissues

The accumulation of this compound in plant tissues is a dynamically regulated process, influenced by developmental stages and the activity of specific enzymes. In lemongrass (Cymbopogon flexuosus), the proportions of geraniol and this compound fluctuate significantly during leaf development. nih.gov In young leaves, the concentration of this compound is high, while in mature leaves, the level of geraniol is predominant. nih.gov This shift suggests a tight regulation of the enzymes involved in the interconversion of these two compounds.

A key enzyme in this regulation is This compound esterase (GAE) , which hydrolyzes this compound back into geraniol. nih.gov The activity of GAE varies during the leaf development cycle and is closely correlated with the changing composition of geraniol and this compound. nih.gov This indicates that the final concentration of this compound is not only dependent on its synthesis but also on its enzymatic degradation. General epigenetic mechanisms such as DNA methylation and histone modifications also play a crucial role in regulating gene expression in response to developmental and environmental cues, which would include the genes encoding for GES, AAT, and GAE. mdpi.com

Heterologous Biosynthesis and Metabolic Engineering in Microbial Systems

The industrial demand for this compound has driven the development of microbial cell factories for its production. Metabolic engineering strategies have been applied to both yeast and bacteria to create efficient and selective production platforms.

Engineered Saccharomyces cerevisiae for Enhanced this compound Production

Saccharomyces cerevisiae, a well-established industrial microorganism, has been successfully engineered for the production of this compound. researchgate.net A heterologous synthesis pathway was constructed in S. cerevisiae by introducing a geraniol synthase (GES) and an alcohol acetyltransferase (AAT). researchgate.net

To enhance production, several metabolic engineering strategies have been employed:

Increasing Precursor Supply: Overexpression of key enzymes in the native mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1), was performed to increase the pool of GPP. researchgate.net

Directing Carbon Flux: An Erg20 mutant was expressed to divert the carbon flux from farnesyl pyrophosphate (FPP) towards GPP, the direct precursor for geraniol. researchgate.net

Optimization of Fermentation: Fine-tuning of the fermentation conditions further boosted the production of this compound. researchgate.net

These strategies have led to a significant increase in this compound titers, demonstrating the potential of engineered yeast as a production host. researchgate.net

| Strain | Genetic Modification | This compound Titer (mg/L) |

| GA01 | Introduction of GES and SAAT | 0.63 |

| GA02 | Expression of Erg20 mutant | 2.64 |

| GA03 | Additional integration of tHMG1, IDI1, and MAF1 | 13.27 |

| GA03 | Optimized fermentation conditions | 22.49 |

Table 1: Enhancement of this compound Production in Engineered S. cerevisiae. researchgate.net

Engineered Escherichia coli for High-Level and Selective this compound Production

Escherichia coli is another microbial host that has been extensively engineered for the production of terpenoids, including the precursor to this compound, geraniol. genscript.comresearchgate.net The heterologous mevalonate pathway has been introduced into E. coli to provide the necessary precursors, IPP and DMAPP. researchgate.net

Key strategies for engineering E. coli for this compound production include:

Expression of a Geraniol Synthase: A geraniol synthase, such as the one from Ocimum basilicum, is expressed to convert GPP to geraniol. researchgate.net

Co-expression of an Alcohol Acetyltransferase: To achieve the final conversion to this compound, an AAT from a plant source like Rosa hybrida is co-expressed. researchgate.net

Interestingly, studies have also revealed that E. coli possesses an endogenous acetylesterase (Aes) that can hydrolyze this compound back to geraniol. genscript.comresearchgate.net This highlights the importance of selecting or engineering strains with reduced esterase activity for optimal this compound accumulation.

| Engineering Strategy | Outcome |

| Expression of heterologous mevalonate pathway and geraniol synthase | Production of geraniol researchgate.net |

| Co-expression of an alcohol acyltransferase | Conversion of geraniol to this compound researchgate.net |

| Use of a two-phase fermentation system | Increased product recovery and reduced cellular toxicity researchgate.netgenscript.com |

| Identification of endogenous acetylesterase (Aes) | Understanding of potential product loss and target for future engineering genscript.comresearchgate.net |

Table 2: Metabolic Engineering Strategies for this compound Production in E. coli.

Strategies for Carbon Flux Diversion and Precursor Supply Optimization in Microbial Hosts

The efficient microbial production of this compound hinges on the robust and balanced supply of its precursors, primarily geranyl pyrophosphate (GPP) and acetyl-CoA. Metabolic engineering efforts have therefore focused on redirecting central carbon metabolism towards these key intermediates in various microbial hosts, such as Escherichia coli and Yarrowia lipolytica.

However, simply overexpressing the entire pathway can lead to metabolic imbalances and the accumulation of toxic intermediates. A more refined strategy is to balance the expression levels of the MVA pathway genes. For example, studies have shown that the accumulation of HMG-CoA can be growth-inhibitory, indicating that the activity of HMG-CoA reductase needs to be carefully modulated to match the flux from the preceding enzymes nih.gov. Gene titration and metabolite profiling are crucial for identifying and alleviating such bottlenecks, ensuring a smooth and efficient conversion of acetyl-CoA to GPP nih.gov.

Further optimization of precursor supply involves engineering the central carbon metabolism to channel more carbon towards acetyl-CoA, the primary precursor for the MVA pathway and the acetyl donor for the final esterification step. Strategies to increase the intracellular pool of acetyl-CoA include the overexpression of the pyruvate dehydrogenase (Pdh) complex and the implementation of acetate assimilation pathways nih.gov. Additionally, synthetic acetyl-CoA biosynthesis routes with higher stoichiometric yields from glycolytic substrates are being developed to maximize carbon conversion nih.govnycu.edu.tw. The deletion of competing pathways that drain the acetyl-CoA pool is another effective strategy. For instance, deleting the ackA-pta operon in E. coli has been shown to increase the intracellular concentration of acetyl-CoA nih.gov.

The table below summarizes key strategies and their impact on precursor supply for this compound production.

| Strategy | Microbial Host | Target Pathway/Molecule | Outcome |

| Overexpression of MVA pathway genes | Yarrowia lipolytica | Mevalonate (MVA) pathway | Increased geraniol titer nih.gov |

| Balancing MVA pathway gene expression | Escherichia coli | HMG-CoA reductase | Elimination of pathway bottleneck and increased mevalonate production nih.gov |

| Overexpression of pyruvate dehydrogenase | Escherichia coli | Acetyl-CoA biosynthesis | Increased acetyl-CoA flux nih.gov |

| Deletion of competing pathways (e.g., ackA-pta) | Escherichia coli | Acetyl-CoA consumption | Increased intracellular acetyl-CoA concentration nih.gov |

Overexpression and Optimization of Key Enzymes and Regulatory Elements in Recombinant Microorganisms

Beyond optimizing precursor supply, the efficient conversion of GPP to this compound requires the overexpression and fine-tuning of the key biosynthetic enzymes and the regulatory elements that control their expression. The two central enzymes in this final stage of the biosynthetic pathway are geraniol synthase (GES), which converts GPP to geraniol, and an alcohol acetyltransferase (AAT), which catalyzes the esterification of geraniol with acetyl-CoA to form this compound.

The overexpression of a heterologous GES is a prerequisite for geraniol production in microbial hosts like E. coli that lack this activity nih.gov. The choice of GES is critical, and enzymes from various plant sources, such as Ocimum basilicum (sweet basil), have been successfully expressed nih.govgenscript.com. However, the expression level of GES can be a significant bottleneck nih.govelsevierpure.com. To address this, strategies such as directed evolution have been employed to generate GES variants with improved catalytic activity and stability nih.govelsevierpure.comjst.go.jp. For instance, a mutant GESM53, when overexpressed with a 5'-untranslated sequence designed for high translational efficiency, led to a significant increase in geraniol production in E. coli nih.govelsevierpure.com.

For the final conversion step to this compound, various AATs have been utilized. The co-expression of GES and an AAT in E. coli has been shown to enable the production of this compound directly from glucose acs.org. The efficiency of this conversion can be enhanced by introducing an extra copy of the AAT gene, which helps to drive the reaction towards the ester product and minimize the accumulation of the geraniol intermediate acs.org.

A notable challenge in E. coli is the presence of endogenous enzymes that can negatively impact the yield of this compound. For example, the acetylesterase (Aes) can hydrolyze this compound back to geraniol nih.govgenscript.com. Understanding the interplay of these native enzymes is crucial for process optimization. In some cases, this reverse reaction has been strategically utilized. By allowing this compound to accumulate and then inducing its hydrolysis to geraniol through controlled fermentation conditions (e.g., glucose starvation), researchers have achieved high titers of geraniol nih.govgenscript.comuni.luresearchgate.net.

The use of fusion proteins, where GES and AAT are physically linked, has been explored as a strategy to improve catalytic efficiency through substrate channeling. However, the orientation of the fused enzymes and the length and flexibility of the linker peptide are critical factors that need to be optimized to avoid compromising the activity of the individual enzymes acs.org.

The table below presents a summary of key enzymes and regulatory strategies employed in the microbial production of this compound.

| Enzyme/Strategy | Microbial Host | Description | Impact on Production |

| Geraniol Synthase (GES) Overexpression | Escherichia coli | Expression of GES from Ocimum basilicum | Enabled de novo synthesis of geraniol nih.govgenscript.com |

| Directed Evolution of GES | Escherichia coli | Generation of GES variants with improved activity | Increased geraniol production nih.govelsevierpure.comjst.go.jp |

| Alcohol Acetyltransferase (AAT) Co-expression | Escherichia coli | Co-expression of GES and AAT | Direct production of this compound from glucose acs.org |

| Increased AAT Gene Copy Number | Escherichia coli | Introduction of an additional AAT gene | Higher selectivity towards this compound acs.org |

| Management of Endogenous Acetylesterase (Aes) | Escherichia coli | Controlled hydrolysis of this compound to geraniol | High-titer geraniol production nih.govgenscript.comuni.luresearchgate.net |

| GES-AAT Fusion Protein | Escherichia coli | Physical linkage of GES and AAT enzymes | Potential for enhanced substrate channeling, but requires optimization acs.org |

Advanced Synthesis Methodologies for Geranyl Acetate

Enzymatic and Biocatalytic Synthesis of Geranyl Acetate (B1210297)

The synthesis of geranyl acetate, a valuable ester in the flavor and fragrance industry, has increasingly shifted towards enzymatic and biocatalytic methods due to their specificity, mild reaction conditions, and environmental friendliness compared to traditional chemical synthesis. These methods primarily employ lipases as biocatalysts.

Compound List

this compound

Vinyl acetate

Ethyl acetate

Acetic acid

Acetic anhydride (B1165640)

n-Hexane

Heptane

Citronellol

Citronellyl acetate

p-Nitrophenyl palmitate

Coconut oil fatty acids

Lipase-Catalyzed Esterification and Transesterification Reactions

Chemo-Enzymatic and Hybrid Synthetic Approaches

Enzymatic synthesis, particularly using lipases, offers a green and highly selective route to this compound. Lipases catalyze esterification or transesterification reactions under mild conditions, often resulting in high yields and minimizing by-product formation.

Lipase-Catalyzed Esterification and Transesterification: A prominent approach involves the direct esterification of geraniol with acetic acid or the transesterification of geraniol with acyl donors like vinyl acetate or ethyl acetate jst.go.jpjst.go.jpsrce.hrscielo.brptmitraayu.comunesp.brfkit.hrdss.go.thnih.govnih.gov.

Acyl Donors: Vinyl acetate is frequently used as an acyl donor, often in solvent-free systems, leading to high conversions and yields. For instance, lipase (B570770) from Pseudomonas fluorescens has demonstrated excellent activity, achieving up to 99% this compound yield in 3 hours under optimized solvent-free conditions using vinyl acetate jst.go.jp. Ethyl acetate has also been employed as an acyl donor in transesterification reactions catalyzed by lipases such as Rhizomucor miehei fkit.hrsrce.hr. Acetic anhydride can also serve as an acyl donor, with immobilized Pseudomonas sp. lipase yielding up to 96% this compound researchgate.net.

Enzymes and Immobilization: Various lipases have been investigated, including those from Pseudomonas fluorescens, Candida antarctica (e.g., Novozym® 435), Candida rugosa, and Rhizomucor miehei jst.go.jpjst.go.jpscielo.brunesp.brfkit.hrdss.go.thnih.govsrce.hrresearchgate.net. Immobilization of lipases onto solid supports, such as glass beads or sol-gel matrices, significantly enhances their stability, reusability, and activity, allowing for yields as high as 98.78% after multiple reaction cycles jst.go.jpdss.go.thresearchgate.net. For example, lipase from Candida antarctica B immobilized on an acrylic polymer resin (Lewatit VP OC 1600) has been effectively used scielo.br.

Reaction Media: Reactions can be conducted in various media, including organic solvents like n-hexane, which has shown good performance jst.go.jpjst.go.jpdss.go.th. Solvent-free systems are also highly effective, particularly with vinyl acetate as both acyl donor and solvent jst.go.jp. Supercritical carbon dioxide (scCO2) has been explored as an alternative solvent, although initial studies indicated lower conversions compared to hexane (B92381) under similar conditions scielo.br.

Optimization and Kinetics: Optimization studies often focus on parameters such as enzyme loading, temperature, substrate molar ratio, and agitation speed. For example, an optimal reaction temperature of 30°C and an agitation speed of 240 rpm have been reported for Pseudomonas fluorescens lipase in transesterification with vinyl acetate jst.go.jpjst.go.jp. Kinetic models, such as the Ping-Pong Bi-Bi mechanism, have been developed to describe these enzymatic reactions, providing insights into reaction rates and substrate inhibition jst.go.jpsrce.hrresearchgate.net.

Hybrid Approaches: While direct chemo-enzymatic synthesis of this compound is common, hybrid approaches might involve using this compound as an intermediate in the synthesis of more complex molecules. For instance, this compound has been used as a substrate in chemo-enzymatic processes to synthesize dihydroxylated geraniol derivatives tandfonline.comup.ac.za. These studies highlight the utility of this compound as a well-defined starting material in multi-step synthetic strategies.

Advancements in Heterogeneous Catalysis for Chemical Synthesis of this compound

Heterogeneous catalysis offers robust and scalable methods for this compound synthesis, utilizing solid acid catalysts to promote the esterification of geraniol with acetic acid or acetic anhydride.

Solid Acid Catalysts: A variety of solid acid catalysts have been developed and applied for the efficient synthesis of this compound.

Sulfated Metal Oxides: Sulfated metal oxides, such as SO4^2-/TiO2-SiO2, have demonstrated high catalytic activity and selectivity for this compound production. Using this type of catalyst with geraniol and acetic anhydride can yield this compound with purities exceeding 96% and minimal isomerization by-products google.com. Other sulfated metal oxides like Fe2O3-SO4^2- and ZrO2-SO4^2- have also shown high activity in esterification reactions researchgate.net.

Ion-Exchange Resins: Ion-exchange resins, particularly those with sulfonic acid groups like Lewatit® GF 101, are effective heterogeneous catalysts for the esterification of geraniol with acetic anhydride x-mol.comresearchgate.netacs.org. Optimal conditions, such as a temperature of 40°C, a catalyst content of 7% (w/w), and a geraniol to acetic anhydride molar ratio of 1:4, have been reported to achieve geraniol conversion of 98.28% and selectivity to this compound of 96.48% researchgate.net.

Zeolites: Zeolites, such as HZSM-5 and NaY, have been explored for the esterification of geraniol. For instance, HZSM-5 has shown good performance in the esterification of rhodinol (B90239) fractions (containing geraniol) with acetic anhydride, yielding 95.92% this compound under optimized conditions scitepress.org. Zeolite NaY has also been used to catalyze the cyclization of this compound, demonstrating its utility in modifying terpene structures uoc.gruoc.grresearchgate.net.

Other Solid Catalysts: Silica gel has also been investigated as a heterogeneous catalyst for esterification reactions, although yields for geranyl laurate synthesis were reported to be lower (18.63%) compared to other methods bcrec.id.

Reaction Conditions and Yields: Heterogeneous catalytic processes often involve reactions at elevated temperatures, typically between 40°C and 230°C, depending on the catalyst google.comresearchgate.netresearchgate.netscitepress.org. The use of water-carrying reagents, such as toluene, can enhance esterification rates researchgate.net. High yields, often exceeding 95%, are achievable with optimized heterogeneous catalytic systems google.comresearchgate.netresearchgate.net.

Data Tables

Table 1: Comparison of Lipase-Catalyzed Synthesis Methods for this compound

| Enzyme Source/Type | Acyl Donor | Reaction Medium | Optimal Yield (%) | Reaction Time (h) | Reference |

| Pseudomonas fluorescens | Vinyl Acetate | Solvent-free | 99 | 3 | jst.go.jp |

| Pseudomonas sp. (immobilized) | Acetic Anhydride | n-Hexane | 96 | 24 | researchgate.net |

| Candida antarctica (Novozym® 435) | Acetic Acid | n-Hexane | 82.9 | 4 | scielo.br |

| Rhizomucor miehei (immobilized) | Ethyl Acetate | Heptane | 82 | 6 | fkit.hr |

| Candida antarctica (Novozym® 435) | Acetic Acid | n-Hexane (membrane-mediated water removal) | 100 | Varies | nih.gov |

| Candida antarctica (Novozym® 435) | Acetic Acid | Acetone | 24 | 8 (mol L⁻¹) | srce.hr |

Table 2: Comparison of Heterogeneous Catalysis Methods for this compound Synthesis

| Catalyst Type | Reactants | Optimal Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |

| SO4^2-/TiO2-SiO2 | Geraniol + Acetic Anhydride | 96.3 | 70 | 5 | google.com |

| Fe2O3-SO4^2- | Geraniol + Acetic Acid | 95.4 | Reflux | 4 | researchgate.net |

| Lewatit® GF 101 | Geraniol + Acetic Anhydride | 98.28 | 40 | 1.17 | researchgate.net |

| HZSM-5 | Rhodinol + Acetic Anhydride | 95.92 | 230 | 1 | scitepress.org |

Natural Occurrence, Distribution, and Ecological Interactions of Geranyl Acetate

Occurrence in Plant Essential Oils and Integration into Secondary Metabolite Profiles

Geranyl acetate (B1210297) is a prominent constituent of the essential oils of more than 60 aromatic plant species. tandfonline.com Its presence is widespread across various plant families, where it contributes to the characteristic scent and biological activity of the oil. This compound is biosynthesized by many aromatic plants and is considered a secondary metabolite. mdpi.com Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play crucial roles in ecological interactions and defense mechanisms. mdpi.com

The concentration of geranyl acetate in essential oils can vary significantly depending on the plant species, geographical location, and the developmental stage of the plant. For instance, in the essential oil of lemongrass (Cymbopogon flexuosus), the proportions of this compound and its precursor, geraniol (B1671447), fluctuate markedly during leaf development. nih.gov Early in the leaf's growth, this compound can be the dominant component, which is later converted to geraniol by the enzyme this compound esterase. nih.gov Similarly, studies on citron (Citrus medica L.) have shown that the levels of this compound in the peel's essential oil decrease as the fruit develops.

The following table details a selection of plants in which this compound is a known component of their essential oil:

| Plant Species | Common Name | Plant Family |

|---|---|---|

| Cymbopogon martinii | Palmarosa | Poaceae |

| Cymbopogon winterianus | Ceylon Citronella | Poaceae |

| Cymbopogon citratus | Lemongrass | Poaceae |

| Pelargonium graveolens | Geranium | Geraniaceae |

| Coriandrum sativum | Coriander | Apiaceae |

| Daucus carota | Carrot | Apiaceae |

| Citrus aurantium amara | Petitgrain | Rutaceae |

| Citrus aurantium | Neroli | Rutaceae |

| Sassafras albidum | Sassafras | Lauraceae |

| Melaleuca armillaris | Bracelet Honey Myrtle | Myrtaceae |

Role in Plant Physiology and Chemical Ecology

As a volatile organic compound (VOC), this compound is involved in a variety of ecological interactions, mediating the relationship between the plant and its environment.

The floral and fruity scent of this compound suggests a role in attracting pollinators. wikipedia.org While direct research on this compound's specific role is ongoing, its precursor, geraniol, is a known honeybee attractant and a principal component of the Nasonov pheromone, which worker bees use to orient other bees to food sources or the hive. tandfonline.comresearchgate.net Essential oils containing this compound are often part of a complex mixture of volatiles that plants use to attract specific pollinators to ensure reproductive success. mdpi.com

Conversely, this compound plays a significant role in defending plants against herbivores. mdpi.com It has demonstrated insecticidal and repellent properties against various insect pests. researchgate.net For example, research has shown that this compound and essential oils containing it can exhibit fumigant toxicity, antifeedant effects, and growth-inhibitory activities against stored product pests like Ulomoides dermestoides. researchgate.netcurresweb.com The compound can interfere with insect respiration and feeding behavior, providing a chemical defense for the plant. researchgate.net This repellent or toxic effect is a key component of the plant's strategy to deter herbivory and minimize damage. nih.gov

Plants can release VOCs like this compound in response to environmental stressors, such as herbivore attacks. nih.gov These airborne chemical signals can be perceived by neighboring plants, which then may activate their own defense systems in preparation for a potential threat. While specific studies on this compound's role in plant-to-plant communication are limited, it is part of the blend of herbivore-induced plant volatiles (HIPVs) that are known to prime defenses in nearby plants. This "eavesdropping" allows other plants to bolster their defenses without having been attacked directly. The release of such compounds is a crucial part of a plant's systemic defense response, signaling within the plant itself to activate defenses in undamaged tissues.

This compound contributes to a plant's defense against microbial pathogens. It is known to possess antimicrobial and antifungal properties. mdpi.comresearchgate.net Studies have demonstrated its effectiveness against a range of bacteria and fungi. leafwell.com For instance, essential oils rich in this compound have shown antimicrobial activity against various fungal strains, including those that cause skin infections in animals, and several bacterial strains. leafwell.com In the context of the plant, these properties can help protect it from pathogenic infections on its surfaces. Research into the essential oil of Coriandrum sativum, which contains this compound, has highlighted its potential antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus by targeting proteins involved in cell wall synthesis. nih.gov This antimicrobial action is a vital aspect of the plant's chemical defense system, helping to maintain its health and symbiotic balance with its surrounding microbiome.

Investigations into the Biological Activities and Molecular Mechanisms of Geranyl Acetate Non Human, Non Clinical Focus

Antimicrobial Activity: Mechanistic Elucidation (in vitro/non-human models)

Geranyl acetate (B1210297) has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. mdpi.comresearchgate.net The mechanisms underlying this activity involve the disruption of essential cellular structures and functions.

In vitro studies have confirmed the antifungal capabilities of geranyl acetate. When incorporated into cellulose (B213188) acetate films, this compound demonstrated good activity against the fungus Aspergillus niger. researchgate.net This suggests its potential as an antimicrobial agent in materials science applications. Research into its precise mechanism indicates that it may inhibit crucial fungal cell wall proteins, such as chitin (B13524) synthase. researchgate.net

This compound has shown a broad spectrum of antibacterial action. researchgate.net It has been found to be effective against Campylobacter jejuni, a significant foodborne pathogen. asm.orgnih.gov Molecular docking and simulation studies have provided insights into its putative cellular targets. This research suggests that this compound's antimicrobial effect may stem from the disruption of bacterial cell wall formation. researchgate.net

Specifically, it exhibits a strong binding affinity for key enzymes involved in cell wall synthesis. In Pseudomonas aeruginosa, it targets WbpE Aminotransferase, an enzyme involved in O-antigen assembly. tandfonline.comnih.gov In Staphylococcus aureus, it shows a high binding affinity for Beta-Lactamase. tandfonline.comnih.gov By interacting with these proteins, this compound may cause their improper functioning, leading to compromised cell wall integrity and ultimately, bacterial cell death. researchgate.netnih.gov

Antioxidant Mechanisms and Cellular Protective Effects (in vitro/non-human models)

The antioxidant activity of this compound presents a mixed but promising profile. It has demonstrated the ability to scavenge specific reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govnih.gov

In vitro assays revealed that this compound has significant antioxidant activity against hydroxyl radicals. nih.gov Studies on neuronal cells have shown that it can protect against oxidative stress by reducing the production of intracellular ROS and preventing cell apoptosis. nih.govresearchgate.net This cellular protective effect is linked to its ability to preserve the mitochondrial membrane potential, a key factor in cell health and survival. researchgate.net However, its redox profile is complex; while it shows antioxidant effects in certain assays like the thiobarbituric acid reactive substances (TBARS) test, it has exhibited pro-oxidant activity in others, such as those measuring superoxide (B77818) dismutase (SOD)-like activity. nih.gov

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (in vitro/non-human models)

The anti-inflammatory potential of this compound has been investigated, particularly in the context of inflammatory mediators like nitric oxide (NO). nih.gov NO is a critical signaling molecule, but its overproduction is associated with inflammatory conditions. dovepress.com While its precursor, geraniol (B1671447), has been shown to suppress NO production in macrophages, studies on this compound itself have shown it had no effect on nitric oxide formation or scavenging activity in one in vitro model. nih.govnih.govresearchgate.net This indicates that its anti-inflammatory mechanisms may differ from those of geraniol and may not primarily involve direct modulation of NO pathways. This compound has been noted for its anti-inflammatory effects in a broader context, though the specific pathways require further elucidation. mdpi.com

Neuroprotective Potential and Associated Enzymatic Inhibition (e.g., Acetylcholinesterase Inhibition) (in vitro/non-human models)

This compound has emerged as a compound of interest for its neuroprotective properties in non-human models. mdpi.com One of the key mechanisms identified is the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.net AChE is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for certain neurological conditions. nih.govfrontiersin.org

Beyond enzymatic inhibition, this compound demonstrates neuroprotection against oxidative stress-induced neuronal cell damage. In studies using human neuroblastoma cells, it was shown to protect against cell death by reducing ROS production, preventing apoptosis, and preserving mitochondrial function. nih.govresearchgate.net This neuroprotective activity is also associated with the modulation of the sirtuin 1 (SIRT1) longevity pathway. nih.gov

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines (in vitro/animal models only, strictly excluding human clinical trials)

In vitro studies have demonstrated that this compound possesses significant anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net The primary mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death. nih.govmedchemexpress.com

In human colon cancer Colo-205 cells, this compound exhibited potent anticancer activity, with a reported IC50 value of 30 μM. nih.govmedchemexpress.com The mechanism in these cells involves triggering apoptosis, causing DNA damage, and inducing cell cycle arrest at the G2/M phase. nih.govsemanticscholar.orgjbuon.com This apoptotic induction is associated with the regulation of key proteins in the Bcl-2 family. nih.gov

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| Colo-205 | Colon Cancer | 30 μM | nih.gov |

Similarly, in HepG2 liver cancer cells, treatment with this compound resulted in increased cytotoxicity, decreased cell viability and proliferation, and enhanced apoptosis. eminentscientists.comresearchgate.net The apoptotic effect in HepG2 cells is potentially mediated through the p53 pathway. eminentscientists.comresearchgate.net

The pro-apoptotic mechanism in colon cancer cells is further detailed by the modulation of specific proteins. This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards programmed cell death. nih.gov

| Protein | Function | Effect of this compound | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues for Biological Activities

The biological activities of this compound, a naturally occurring monoterpenoid ester, have prompted investigations into how its chemical structure influences its efficacy. Structure-Activity Relationship (SAR) studies are crucial in understanding the molecular features necessary for biological action and in guiding the design of more potent and selective analogues. Research in this area, focusing on non-human and non-clinical applications, has primarily centered on modifications of both the geranyl backbone and the acetate functional group to probe their impact on antimicrobial and insecticidal properties.

Influence of the Acyl Group on Biological Activity

A key area of SAR exploration for this compound involves the modification of the acetate moiety. By varying the ester group, researchers have been able to observe significant changes in biological activity, suggesting that the nature of this functional group is a critical determinant of efficacy.

One study systematically investigated the insecticidal activity of various geraniol esters against the housefly (Musca domestica). This research revealed that the size and electronic properties of the acyl group play a significant role in toxicity. Among the tested analogues, geranyl propionate (B1217596) and geranyl pivalate (B1233124) demonstrated noteworthy insecticidal effects. The replacement of the acetyl group with larger alkyl esters, such as propionyl and pivaloyl groups, appeared to be well-tolerated and, in some cases, led to enhanced activity. Conversely, the introduction of haloacetates, such as trichloroacetate (B1195264) and trifluoroacetate (B77799) derivatives, resulted in decreased toxicity compared to this compound and other alkyl esters. This suggests that while lipophilicity is a contributing factor, steric hindrance and the electronic nature of the acyl chain are also important considerations for insecticidal action.

In the realm of antimicrobial activity, several studies have explored the impact of different ester functionalities on the efficacy of geranyl derivatives. It has been demonstrated that geranyl formate, geranyl butyrate (B1204436), and geranyl isobutyrate all possess antibacterial properties. Notably, geranyl isobutyrate was found to exhibit superior antimicrobial effects against a panel of bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Staphylococcus epidermidis, when compared to other geraniol derivatives. This highlights that branching in the acyl chain can positively influence antimicrobial potency. Furthermore, the synthesis and evaluation of geranyl cinnamate, an ester with a bulky aromatic acyl group, have shown it to possess strong antimicrobial properties. This indicates that extending the ester group with an aromatic ring system can be a favorable modification for enhancing antibacterial activity.

The collective findings from these studies underscore the tunability of the biological activity of this compound through modification of its ester group. The optimal acyl substituent appears to be dependent on the specific biological target, with factors such as size, shape, lipophilicity, and electronic properties all playing a role in the observed activity.

Table 1: Insecticidal Activity of this compound Analogues against the Housefly (Musca domestica)

| Compound | Acyl Group | Relative Toxicity |

|---|---|---|

| Geraniol | -OH | + |

| This compound | -COCH₃ | ++ |

| Geranyl Propionate | -COCH₂CH₃ | +++ |

| Geranyl Pivalate | -COC(CH₃)₃ | +++ |

| Geranyl Trichloroacetate | -COCCl₃ | + |

| Geranyl Trifluoroacetate | -COCF₃ | + |

Relative toxicity is a qualitative representation based on available literature and may not reflect precise quantitative differences.

Table 2: Antimicrobial Activity of Geranyl Esters against Various Bacteria

| Compound | Acyl Group | Spectrum of Activity |

|---|---|---|

| Geranyl Formate | -CHO | Moderate |

| This compound | -COCH₃ | Moderate |

| Geranyl Butyrate | -CO(CH₂)₂CH₃ | Good |

| Geranyl Isobutyrate | -COCH(CH₃)₂ | High |

| Geranyl Cinnamate | -COCH=CHC₆H₅ | High |

Spectrum of activity is a qualitative summary based on reported findings against common bacterial strains.

Influence of the Geranyl Moiety on Biological Activity

While modifications of the acyl group have been a primary focus, alterations to the geranyl backbone have also been considered in SAR studies. The acyclic monoterpene structure of geraniol, with its two double bonds and characteristic isoprenoid skeleton, is fundamental to its biological profile.

Structural Modification and Derivatization Studies of Geranyl Acetate

Synthesis and Characterization of Novel Geranyl Acetate (B1210297) Derivatives

The chemical modification of geranyl acetate has been approached through various synthetic strategies, aiming to create new molecular entities with potentially improved or altered biological profiles. Key transformations include oxidation reactions to introduce epoxide and hydroperoxide functionalities, as well as cyclization reactions and alkylations.

Oxidation of this compound (1) has been achieved both thermally and photochemically. Thermal oxidation, often employing meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2), yields mono- and diepoxide derivatives (2 and 3) researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net. Photochemical oxidation, specifically photooxygenation using sensitizers like tetraphenyl porphin (TPP) in the presence of oxygen, leads to the formation of hydroperoxide derivatives (4, 5, and 6) researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net.

Other derivatization studies include the acid-catalyzed cyclization of this compound, which can lead to cyclogeranyl derivatives researchgate.netuoc.gr. For instance, using zeolite NaY or chlorosulfuric acid can promote cyclization, yielding products in moderate yields researchgate.netuoc.gr. Furthermore, this compound can serve as a starting material for more complex syntheses, such as the preparation of 8-hydroxythis compound through selenium dioxide oxidation, followed by other chemical steps orgsyn.orgscielo.br. Alkylation reactions, typically using geranyl bromide, have been employed to synthesize geranyloxycoumarin derivatives dergipark.org.tr and coumarin (B35378) derivatives bearing geranyl side chains, with yields varying depending on the specific reaction and substituents mdpi.com.

Characterization of these synthesized derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm their structures and purity researchgate.netnih.govmdpi.comresearchgate.net.

Table 1: Synthesis and Characterization of this compound Derivatives

| Derivative Type | Synthesis Method | Key Reagents/Conditions | Yield (%) | Characterization Notes | Reference(s) |

| Epoxides (2, 3) | Thermal/Photochemical Oxidation | m-CPBA, H2O2 | Not specified | ¹H NMR data provided | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |

| Hydroperoxides (4, 5, 6) | Photooxygenation | TPP, O2 | Not specified | ¹H NMR data provided | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |

| Cyclogeranyl derivatives | Acid-catalyzed cyclization | Zeolite NaY, Chlorosulfuric acid | 60-70% | Not specified | researchgate.netuoc.gr |

| Geranyloxycoumarin derivatives | Alkylation | Geranyl bromide, Cs2CO3 | Not specified | Not specified | dergipark.org.tr |

| 8-Hydroxythis compound | SeO2 oxidation, K2CO3 treatment | SeO2, t-butylhydroperoxide, K2CO3/MeOH | 37% (for 2), 82% (for 3) | Not specified | orgsyn.orgscielo.br |

| Coumarin derivatives with geranyl chains | Alkylation | Geranyl bromide | 45.5%–98% | Not specified | mdpi.com |

| Geranyl-4-methoxyphenol acetate (Derivative 5) | Acetylation of geranyl-4-methoxyphenol | Acetic anhydride (B1165640), DMAP | Not specified | ¹H NMR and ¹³C NMR data corroborated structure | scielo.br |

Exploration of Bioactive Epoxides and Hydroperoxides Derived from this compound

A significant area of research involves the biological evaluation of this compound derivatives, particularly its epoxide and hydroperoxide forms. Studies have demonstrated that these modified compounds exhibit notable biological activities, with antifungal properties being a primary focus.

This compound itself has shown good antifungal action against various fungal species. However, its epoxide and hydroperoxide derivatives have also been investigated and found to possess significant antifungal efficacy. Specifically, studies evaluating the activity against Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis have indicated that these oxidized derivatives maintain or even enhance antifungal effects compared to the parent compound researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net. In comparative studies, epoxide derivative 3 demonstrated superior antifungal activity against Microsporum gypsum, exhibiting an inhibition zone of 40 mm, surpassing that of this compound and other hydroperoxide derivatives nih.govalliedacademies.orgresearchgate.net.

Beyond antifungal activity, this compound has also been explored for its anticancer potential. It has exhibited significant anticancer activity against the Colo-205 cancer cell line, with an IC50 value of 30 μM, and has been shown to induce apoptosis in these cells targetmol.com. Further research suggests that this compound may possess apoptotic potential in HepG2 liver cancer cells via a p53-dependent pathway, potentially preventing cancer cell growth and proliferation eminentscientists.com.

Table 2: Bioactive Epoxides and Hydroperoxides Derived from this compound

| Derivative | Synthesis Method | Biological Activity | Target Organism/Cell Line | Efficacy/Notes | Reference(s) |

| This compound (1) | Natural/Synthetic | Antifungal | Microsporum gypsum, Trichophyton vercossum, Candida tropicalis | Good antifungal action | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.nettargetmol.com |

| Epoxide (2) | Thermal/Photochemical Oxidation | Antifungal | Microsporum gypsum, T. vercossum, C. tropicalis | Good antifungal action; less effective than Epoxide 3 | researchgate.netnih.govscholarsportal.inforesearchgate.netalliedacademies.orgresearchgate.net |